{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is an organic compound characterized by the presence of a bromonaphthalene moiety linked to an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Ether Formation: The 6-bromonaphthalene is then reacted with ethylene oxide under basic conditions to form 2-[(6-bromonaphthalen-2-yl)oxy]ethanol.
Amine Introduction: The final step involves the reaction of 2-[(6-bromonaphthalen-2-yl)oxy]ethanol with isopropylamine under dehydrating conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include oxides or imines.
Reduction: Products include dehalogenated compounds.
Substitution: Products vary depending on the nucleophile used, such as thiolated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is used as a building block for synthesizing more complex molecules. Its bromonaphthalene moiety makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromonaphthalene group can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism by which {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bromonaphthalene moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine
- {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine
Uniqueness
Compared to its analogs, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine features an isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles, making it unique for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H18BrNO |
---|---|
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
N-[2-(6-bromonaphthalen-2-yl)oxyethyl]propan-2-amine |
InChI |
InChI=1S/C15H18BrNO/c1-11(2)17-7-8-18-15-6-4-12-9-14(16)5-3-13(12)10-15/h3-6,9-11,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
SEXHWQVSLNPACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.